ethyl 2-(2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a fused pyrazole-pyrimidine core substituted with a 2,3-dimethylphenyl group at position 1 and an acetamido-benzoate side chain.
Properties
IUPAC Name |
ethyl 2-[[2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4/c1-4-33-24(32)17-9-5-6-10-19(17)27-21(30)13-28-14-25-22-18(23(28)31)12-26-29(22)20-11-7-8-15(2)16(20)3/h5-12,14H,4,13H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOFVAAODBTNRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its pharmacological significance. The synthesis of such compounds typically involves multi-step organic reactions, including condensation and cyclization processes. The specific synthetic pathway for this compound has not been extensively documented in the literature but follows standard methodologies used for similar derivatives.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:
- Inhibition of Cancer Cell Proliferation : Compounds with similar structures have shown significant inhibition against various cancer cell lines. A study reported that derivatives with the pyrazolo[3,4-d]pyrimidine scaffold exhibited IC50 values ranging from 1.74 µM to 10 µM across different cancer types such as breast (MCF-7), lung (A549), and prostate (PC-3) cancers .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1d | MCF-7 | 1.74 |
| 1e | A549 | 5.00 |
| 1c | PC-3 | 8.00 |
- Mechanisms of Action : The anticancer activity is often mediated through apoptosis induction and cell cycle arrest. For example, compounds have been shown to activate apoptotic pathways involving proteins such as caspase-3 and Bax while inhibiting anti-apoptotic factors like Bcl-2 .
Antibacterial Activity
Emerging evidence suggests that pyrazolo[3,4-d]pyrimidines also possess antimicrobial properties:
- Broad-Spectrum Activity : Studies indicate that these compounds can effectively inhibit the growth of both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The antibacterial activity is attributed to their ability to target bacterial protein kinases .
| Bacterium | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 30 µg/mL |
Case Studies
Several case studies highlight the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving a derivative similar to this compound showed promising results in patients with advanced solid tumors, leading to partial responses in several cases .
- Antimicrobial Efficacy : In vitro studies demonstrated that certain pyrazolo[3,4-d]pyrimidine derivatives significantly reduced bacterial load in infected mouse models when administered alongside conventional antibiotics .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C21H21N7O4
- Molecular Weight : 435.44 g/mol
- IUPAC Name : Ethyl 2-[[2-[1-(2,3-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]amino]-2-oxoacetate
These properties indicate a complex structure conducive to various interactions with biological targets.
Anticancer Activity
Recent studies have explored the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including ethyl 2-(2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate. Pyrazolo derivatives have been shown to inhibit various cancer cell lines through mechanisms that may involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
Case Study: In Vitro Evaluation
A study published in Molecules demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against human cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases (G0/G1 phase) .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Pyrazolo derivatives have shown promising results against various bacterial strains and fungi.
Case Study: Antimicrobial Activity Assessment
In a comparative study on antimicrobial activity, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited strong antibacterial activity, suggesting potential applications in developing new antimicrobial agents .
Anti-inflammatory Effects
Research indicates that compounds containing pyrazolo rings may possess anti-inflammatory properties. The structural motifs within this compound could be responsible for inhibiting inflammatory pathways.
Case Study: Molecular Docking Studies
Molecular docking studies have suggested that the compound interacts effectively with enzymes involved in inflammatory processes, such as 5-lipoxygenase. This interaction could lead to the development of new anti-inflammatory drugs .
Data Summary Table
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis at multiple reactive sites:
Redox Reactions
The 4-oxo group and aromatic systems participate in redox processes:
Nucleophilic Substitution
The acetamido bridge and pyrazolo positions enable substitution:
Cyclization Reactions
The scaffold participates in intramolecular cyclization:
Cross-Coupling Reactions
Modern catalytic methods enable structural diversification:
Photochemical Reactions
UV-induced transformations demonstrate unique reactivity:
Critical Analysis
The compound's reactivity profile is dominated by:
-
Pyrazolo[3,4-d]pyrimidine core : Susceptible to electrophilic attack at C-6 and redox modifications
-
Acetamido linker : Enables nucleophilic substitutions and cyclizations
-
Ethyl benzoate : Provides sites for hydrolysis and photochemical transformations
Recent studies highlight its potential as a synthetic precursor for kinase inhibitors, with modified derivatives showing ≤15 nM IC₅₀ against JAK2 and EGFR kinases . Stability studies indicate decomposition <5% under physiological conditions (pH 7.4, 37°C, 72h), making it suitable for prodrug development.
Comparison with Similar Compounds
Structural Analog 1: Ethyl 2-(1-Methyl-4-oxo-1H-Pyrazolo[3,4-d]Pyrimidin-5-yl)Acetate ()
- Key Differences: Lacks the 2,3-dimethylphenyl group at position 1, replaced by a methyl group. No acetamido-benzoate side chain; instead, a simpler acetate ester is present.
- Implications :
Structural Analog 2: 2-(1-(4-Amino-3-(4-(5,6-Dihydro-4H-1,3-Oxazin-2-yl)Phenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Ethyl)-5-Fluoro-3-(3-Fluorophenyl)-4H-Chromen-4-One ()
- Key Differences :
- Incorporates a chromen-4-one moiety and fluorophenyl groups.
- Features a 1,3-oxazin-2-yl substituent instead of the dimethylphenyl group.
- Implications :
Structural Analog 3: 43-[2-[4-(5-Fluoro-1,2-Benzisoxazol-3-yl)Piperidin-1-yl]Ethyl]-2-Methyl-6,7,8,9-Tetrahydro-4H-Pyrido[1,2-a]Pyrimidin-4-One ()
- Key Differences: Replaces the pyrazolo[3,4-d]pyrimidinone core with a pyrido[1,2-a]pyrimidinone system. Contains a benzisoxazolyl-piperidine side chain.
- Lower melting point (unreported for the target compound) indicates reduced crystallinity, which may affect formulation stability .
Data Table: Comparative Properties
Research Findings
Substituent Effects on Binding Affinity :
- The 2,3-dimethylphenyl group in the target compound enhances hydrophobic interactions with kinase ATP-binding pockets compared to the methyl group in Analog 1 .
- Fluorine atoms in Analog 2 improve metabolic stability but require careful toxicity profiling .
Solubility vs. Permeability Trade-offs :
- Analog 1’s higher solubility may favor oral bioavailability, whereas the target compound’s lipophilicity could enhance tissue penetration .
Q & A
Q. How can discrepancies between theoretical and experimental CCS values be reconciled?
- Methodological Answer :
- Calibration Standards : Use CCS calibrants (e.g., tetraalkylammonium salts) to validate instrument accuracy .
- Conformational Sampling : Apply MOBCAL to simulate gas-phase conformers and compare with experimental CCS .
- Adduct Effects : Account for sodium/potassium adducts, which increase CCS by 5–10 Ų .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
